N,N-diethyl-1-[(3-nitrophenyl)methyl]piperidine-3-carboxamide
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Overview
Description
N,N-diethyl-1-[(3-nitrophenyl)methyl]piperidine-3-carboxamide is a chemical compound with the molecular formula C16H24N2O3 It is a derivative of piperidine, a six-membered ring containing nitrogen, and is characterized by the presence of a nitrophenyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-1-[(3-nitrophenyl)methyl]piperidine-3-carboxamide typically involves the reaction of piperidine derivatives with nitrophenyl compounds. One common method is the amidation of carboxylic acids with primary amines. This reaction can be catalyzed or non-catalyzed, depending on the desired conditions and reagents used . For instance, the reaction of piperidine-3-carboxylic acid with N,N-diethylamine in the presence of a coupling reagent such as N,N’-1,3-Bis(2,4,6-trimethylphenyl)-2-chloroimidazolium chloride can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-1-[(3-nitrophenyl)methyl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N,N-diethyl-1-[(3-nitrophenyl)methyl]piperidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N-diethyl-1-[(3-nitrophenyl)methyl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity or modulating their function. The nitrophenyl group and the piperidine ring play crucial roles in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-3-piperidinecarboxamide: Lacks the nitrophenyl group, resulting in different chemical properties and biological activity.
N,N-diethyl-1-[(4-nitrophenyl)methyl]piperidine-3-carboxamide: Similar structure but with a different position of the nitro group, affecting its reactivity and applications.
N,N-diethyl-1-[(3-methylphenyl)methyl]piperidine-3-carboxamide: Contains a methyl group instead of a nitro group, leading to different chemical behavior.
Uniqueness
N,N-diethyl-1-[(3-nitrophenyl)methyl]piperidine-3-carboxamide is unique due to the presence of the nitrophenyl group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N,N-diethyl-1-[(3-nitrophenyl)methyl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-3-19(4-2)17(21)15-8-6-10-18(13-15)12-14-7-5-9-16(11-14)20(22)23/h5,7,9,11,15H,3-4,6,8,10,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQPFSVBYKDJPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)CC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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